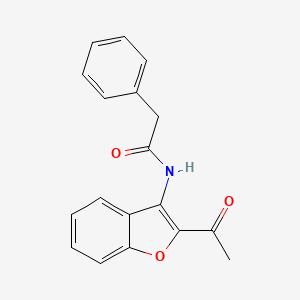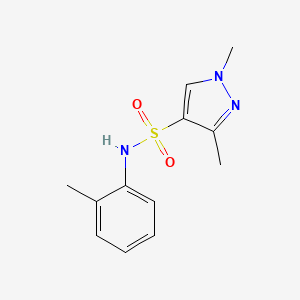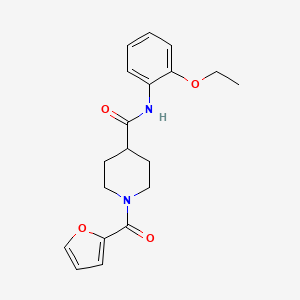
N-(2-acetyl-1-benzofuran-3-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetyl-1-benzofuran-3-yl)-2-phenylacetamide, also known as ANAVEX 2-73, is a small molecule drug that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
N-(2-acetyl-1-benzofuran-3-yl)-2-phenylacetamide 2-73 works by targeting the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, protein folding, and neurotransmitter release. By modulating the activity of this receptor, this compound 2-73 is able to protect neurons from damage and promote their survival.
Biochemical and Physiological Effects
This compound 2-73 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress, inflammation, and amyloid beta accumulation in the brain, all of which are hallmarks of neurodegenerative diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(2-acetyl-1-benzofuran-3-yl)-2-phenylacetamide 2-73 has several advantages for use in lab experiments. It is a small molecule drug that is easily synthesized and purified, making it readily available for use in research. It also has a well-defined mechanism of action and has been extensively studied, which makes it a reliable tool for investigating the underlying mechanisms of neurodegenerative diseases.
One limitation of this compound 2-73 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood. Additionally, its mechanism of action is complex and involves multiple pathways, which may make it difficult to fully understand its effects in vivo.
将来の方向性
There are several future directions for the study of N-(2-acetyl-1-benzofuran-3-yl)-2-phenylacetamide 2-73. One area of research is to further investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate its effects on other cellular processes, such as autophagy and mitochondrial function, which may be involved in the pathogenesis of neurodegenerative diseases.
In addition, there is a need for further research into the safety and efficacy of this compound 2-73 in humans. Clinical trials will be necessary to determine its potential as a therapeutic agent for neurodegenerative diseases. Finally, there is a need for the development of more selective and potent sigma-1 receptor modulators, which may have even greater potential for the treatment of these diseases.
Conclusion
This compound 2-73 is a promising small molecule drug that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It works by modulating the activity of the sigma-1 receptor, which is involved in various cellular processes. This compound 2-73 has several advantages for use in lab experiments, but its safety and efficacy in humans are not yet fully understood. Future research directions include further investigation of its potential therapeutic applications and the development of more selective and potent sigma-1 receptor modulators.
合成法
N-(2-acetyl-1-benzofuran-3-yl)-2-phenylacetamide 2-73 is synthesized by a multi-step process that involves the reaction of 2-acetylbenzofuran with phenylacetic acid in the presence of a strong acid catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(2-acetyl-1-benzofuran-3-yl)-2-phenylacetamide 2-73 has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for the treatment of these diseases.
特性
IUPAC Name |
N-(2-acetyl-1-benzofuran-3-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12(20)18-17(14-9-5-6-10-15(14)22-18)19-16(21)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVRIXBROVWQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-cyano-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5426554.png)


![N-[4-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5426577.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5426603.png)

![N-cyclopentyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5426610.png)
![(3S*,5R*)-1-(phenylacetyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5426617.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5426624.png)
![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5426640.png)
![4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5426647.png)

![2-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5426671.png)
![(2-{3-[rel-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylmethyl]phenyl}ethyl)amine dihydrochloride](/img/structure/B5426676.png)